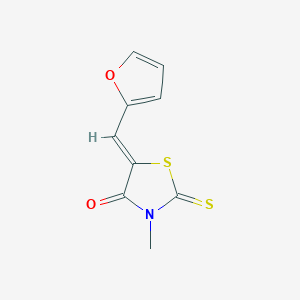

5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" is a chemical compound belonging to the class of thiazolidinones, which are heterocyclic compounds containing a thiazolidine ring.

Synthesis Analysis

The synthesis of similar compounds, such as "5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines," involves reactions with nitrile oxides in pyridine solution, producing a range of compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines (Kandeel & Youssef, 2001). The synthesis of "5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" was achieved and characterized by FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (Rahmani et al., 2017).

Molecular Structure Analysis

Structural analysis through X-ray powder diffraction and DFT studies has been conducted on similar thiazolidinone compounds, revealing details about the crystal structure and molecular packing (Rahmani et al., 2017).

Chemical Reactions and Properties

Electrochemical characterization of related compounds like "(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones" has shown that redox potential is influenced by alkyl groups' number and position, suggesting potential applications in complexing ligands for heavy metal ions (Ungureanu et al., 2021).

Physical Properties Analysis

Physical properties of thiazolidinones often include their crystalline structure, which can be characterized using techniques like X-ray diffraction, as seen in studies of similar compounds (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinones like "5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" can be inferred from studies on similar compounds, which show reactivity with various organic and inorganic reagents, leading to a range of derivatives with diverse properties (Ungureanu et al., 2021).

Scientific Research Applications

Electrochemical Characterization

Electrochemical properties of thiazolidin-4-one derivatives have been investigated through cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry. These compounds demonstrate potential as complexing ligands for heavy metal ions, suggesting their application in environmental chemistry and sensor development for aqueous solutions (Ungureanu et al., 2021).

Green Synthesis

Thiazolidin-4-one derivatives have been synthesized using an improved Knoevenagel condensation in polyethylene glycol-400 under catalyst-free conditions. This methodology presents an efficient, economical, and environmentally friendly approach compared to traditional methods, highlighting the compound's versatility in organic synthesis (Metwally, 2014).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives have shown significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds reduced tumor volume, cell number, and improved the lifespan of tumor-bearing mice, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

Microwave-Assisted Synthesis

Microwave conditions have been utilized to synthesize bis(2-thioxothiazolidin-4-one) derivatives, potentially acting as GSK-3 inhibitors. This method expedites the synthesis process, showcasing the adaptability of thiazolidin-4-one derivatives in developing therapeutic agents (Kamila & Biehl, 2012).

Versatility in Medicinal Chemistry

Thiazolidin-4-one derivatives serve as core building blocks in synthesizing biorelevant molecules with promising antitumor and moderate antiviral activity. These derivatives are instrumental in expanding the repertoire of compounds for medicinal chemistry (Atamanyuk et al., 2014).

Antimicrobial Activity

Derivatives of thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents (El‐Aasar & Saied, 2008).

properties

IUPAC Name |

(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-10-8(11)7(14-9(10)13)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTWYYBSFGCMJM-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

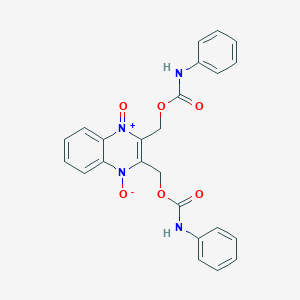

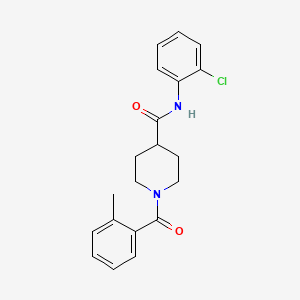

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)